Physicochemical properties of 1-(2-Aminoethyl)piperidin-2-one hydrochloride
Physicochemical properties of 1-(2-Aminoethyl)piperidin-2-one hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)piperidin-2-one hydrochloride
Introduction
1-(2-Aminoethyl)piperidin-2-one hydrochloride is a heterocyclic organic compound featuring a six-membered lactam (a cyclic amide) ring substituted at the nitrogen atom with an aminoethyl group. The presence of both a lactam moiety and a primary amine hydrochloride salt makes it a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The piperidin-2-one core is a common scaffold in various biologically active molecules, and the primary amine side-chain provides a key reactive handle for further chemical modification and conjugation.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Aminoethyl)piperidin-2-one hydrochloride. As experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with expert analysis based on well-established principles of physical organic chemistry and data from closely related structural analogs. The methodologies and protocols described herein are designed to be robust and replicable, providing a self-validating framework for scientists working with this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. The structure of 1-(2-Aminoethyl)piperidin-2-one hydrochloride is defined by a δ-valerolactam ring N-substituted with an ethylamine chain, which is protonated to form the hydrochloride salt.
Caption: Chemical structure of 1-(2-Aminoethyl)piperidin-2-one hydrochloride.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-aminoethyl)piperidin-2-one;hydrochloride | |
| CAS Number | 1187465-46-8 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| Exact Mass | 178.0872908 u | [1] |
| Monoisotopic Mass | 178.0872908 u | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Complexity | 125 |[1] |
Proposed Synthesis and Purification
Synthetic Rationale
The most direct approach involves the N-alkylation of the parent lactam, 2-piperidinone (also known as δ-valerolactam), with a suitable 2-aminoethyl synthon. To prevent undesirable side reactions, such as self-alkylation of the reagent, the primary amine of the ethyl group must be protected. A common and effective protecting group for this purpose is the phthalimide group, which can be readily removed under mild conditions. The final step involves deprotection followed by salt formation with hydrochloric acid.
Caption: Proposed synthetic workflow for 1-(2-Aminoethyl)piperidin-2-one hydrochloride.
Detailed Experimental Protocol
Step 1: N-Alkylation of 2-Piperidinone
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-piperidinone (1.0 equivalent) in DMF dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the lactam.
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Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.05 equivalents) in DMF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Phthalimide Deprotection (Ing-Manske Procedure)
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Dissolve the crude intermediate from Step 1 in ethanol.
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Add hydrazine monohydrate (1.5 - 2.0 equivalents) to the solution.
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Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
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Cool the mixture to room temperature and filter to remove the precipitate.
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Concentrate the filtrate under reduced pressure to obtain the crude free base of 1-(2-aminoethyl)piperidin-2-one.
Step 3: Hydrochloride Salt Formation and Purification
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Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
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Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M HCl in Et₂O) dropwise with stirring until the solution becomes acidic (test with pH paper).
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A precipitate of the hydrochloride salt should form. If precipitation is slow, cool the mixture in an ice bath.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
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Dry the final product under vacuum to yield 1-(2-Aminoethyl)piperidin-2-one hydrochloride as a solid.
Spectroscopic and Analytical Characterization
Characterization by modern analytical techniques is essential to confirm the structure and assess the purity of the synthesized compound. The following data are predicted based on the known spectral properties of the 2-piperidinone ring and N-alkyl amine moieties.[2][3][4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ ~3.5-3.7 (t, 2H, -N-CH₂ -CH₂-NH₃⁺), δ ~3.3-3.5 (t, 2H, ring -N-CH₂ -), δ ~3.1-3.3 (t, 2H, -N-CH₂-CH₂ -NH₃⁺), δ ~2.4-2.6 (t, 2H, -CH₂ -C=O), δ ~1.8-2.0 (m, 4H, ring -CH₂-CH₂ -CH₂ -CH₂-) |
| ¹³C NMR (100 MHz, D₂O) | δ ~178 (C=O), δ ~55 (ring -N-C H₂-), δ ~48 (-N-C H₂-CH₂-NH₃⁺), δ ~38 (-N-CH₂-C H₂-NH₃⁺), δ ~32 (-C H₂-C=O), δ ~28 (ring -CH₂-C H₂-CH₂-), δ ~22 (ring -C H₂-CH₂-C=O) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400 (N-H stretch, primary amine), ~3000-2850 (C-H stretch, aliphatic), ~1650 (C=O stretch, amide I band of lactam), ~1580 (N-H bend, primary amine) |
| ESI-MS | Expected [M+H]⁺ for the free base (C₇H₁₄N₂O) at m/z ≈ 143.12 |
Protocol for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active compounds. A reverse-phase method is most suitable for this polar compound.
Caption: Workflow for purity analysis by reverse-phase HPLC.
Methodology:
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
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Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile. The acidic modifier is crucial for achieving sharp, symmetrical peaks for the amine analyte.
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Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm. The lactam carbonyl provides weak UV absorbance at low wavelengths.
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Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Physicochemical Properties
Table 3: Key Physicochemical Properties
| Property | Expected Value / Observation | Rationale / Comments |
|---|---|---|
| Appearance | White to off-white crystalline solid | Typical for organic hydrochloride salts. The hydrobromide salt is a solid. |
| Melting Point | > 200 °C (with decomposition) | As an organic salt, a high melting point is expected. The related 1-(2-Chloroethyl)piperidine hydrochloride melts at 230-232 °C.[5] |
| Solubility | High: Water, Methanol, DMSOLow: Acetonitrile, Ethyl AcetateInsoluble: Toluene, Hexane, Diethyl Ether | The hydrochloride salt structure confers high polarity and hydrophilicity, making it soluble in polar protic solvents. |
| pKa | pKa₁ ≈ 9-10 (Ammonium ion)pKa₂ < 0 (Lactam) | The primary aliphatic amine is the main basic center. The lactam nitrogen is non-basic due to amide resonance. |
Stability and Degradation Profile
Understanding the chemical stability is paramount for proper handling, storage, and application. As a solid hydrochloride salt, the compound is expected to be stable under standard laboratory conditions (stored in a cool, dry, dark place). However, two primary degradation pathways should be considered under specific conditions.
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Lactam Hydrolysis: The amide bond within the 2-piperidinone ring is susceptible to hydrolysis. This reaction is significantly accelerated under strongly acidic or basic conditions and at elevated temperatures, leading to the ring-opening to form 5-aminopentanoic acid derivatives.
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Amine Oxidation: The primary amine can be susceptible to oxidation, especially in solution and in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.
